An In-depth Technical Guide to the Chemical Properties of 2-(Quinolin-3-YL)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(Quinolin-3-YL)acetic acid
This document provides a comprehensive technical overview of 2-(quinolin-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the quinoline core is present in numerous biologically active compounds, and the acetic acid substituent at the 3-position offers a versatile handle for chemical modification.[1][2] This guide delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
2-(Quinolin-3-yl)acetic acid is a solid organic compound whose properties are dictated by the aromatic, heterocyclic quinoline ring system and the carboxylic acid functional group. The quinoline moiety imparts a degree of rigidity and specific electronic properties, while the acetic acid group provides a site for hydrogen bonding, salt formation, and further derivatization.
A summary of its key computed and experimental properties is presented below.
Table 1: Physicochemical Properties of 2-(Quinolin-3-YL)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(quinolin-3-yl)acetic acid | PubChem[3] |
| CAS Number | 21168-40-1 | PubChem[3] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[3] |
| Molecular Weight | 187.19 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Synthesis and Mechanistic Considerations
The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several named reactions providing access to the core scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] For 3-substituted quinolines like the target compound, a common and effective strategy is the Gould-Jacobs reaction.[4][6] This approach involves the reaction of an aniline with an appropriate β-ketoester or a related derivative, followed by thermal cyclization.
The diagram below outlines a representative workflow for a Gould-Jacobs-type synthesis, which is a robust method for accessing the quinoline-3-carboxylate core, a direct precursor to 2-(quinolin-3-yl)acetic acid.
Caption: Representative workflow for the synthesis of 2-(quinolin-3-yl)acetic acid.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Precursor)
This protocol describes the initial steps of the Gould-Jacobs reaction, a critical stage for producing the quinoline core. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Initial Condensation: Heat the mixture at 100-110 °C for 2 hours. The progress can be monitored by TLC to observe the consumption of aniline and the formation of the intermediate enamine. This step is driven by the elimination of ethanol.
-
Thermal Cyclization: Add the reaction mixture to a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the solution to approximately 250 °C. The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) which forms the quinoline ring system.
-
Workup and Isolation: After cooling, the cyclized product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified ethyl 4-hydroxyquinoline-3-carboxylate.
Subsequent steps would involve hydrolysis of the ester, chlorination of the 4-hydroxy group, reduction to remove the chlorine, and finally a multi-step conversion of the carboxylate at the 3-position to the acetic acid moiety.
Spectral Analysis and Structural Elucidation
The structural identity and purity of 2-(quinolin-3-yl)acetic acid are confirmed using standard spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The expected ¹H and ¹³C NMR signals are highly characteristic.[7][8]
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, typically in the 7.5-9.0 ppm range. The protons at the C2 and C4 positions are often the most deshielded due to the influence of the heterocyclic nitrogen. The methylene (-CH₂-) protons of the acetic acid group will appear as a singlet, likely around 3.8-4.2 ppm. The acidic proton (-COOH) will be a broad singlet, highly dependent on solvent and concentration, appearing far downfield (>10 ppm).
-
¹³C NMR: The spectrum will display 11 distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 170-180 ppm. The aromatic and heteroaromatic carbons will resonate in the 120-150 ppm region, while the methylene carbon will appear around 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups.[9]
-
A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.
-
A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.
-
Multiple sharp peaks in the 1450-1600 cm⁻¹ region are due to C=C and C=N stretching vibrations within the quinoline ring.
-
C-H stretching vibrations for the aromatic ring will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (187.19). A high-resolution mass spectrum would confirm the elemental formula C₁₁H₉NO₂.
-
A common fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 142.
Table 2: Summary of Expected Spectral Data
| Technique | Feature | Expected Position/Value |
| ¹H NMR | -COOH | >10 ppm (broad singlet) |
| Quinoline Ar-H | 7.5 - 9.0 ppm (multiplets, doublets) | |
| -CH₂- | 3.8 - 4.2 ppm (singlet) | |
| IR | O-H stretch (acid) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch (acid) | 1700 - 1725 cm⁻¹ (strong) | |
| C=C/C=N stretch | 1450 - 1600 cm⁻¹ (multiple sharp) | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 187 |
| Key Fragment | m/z 142 ([M-COOH]⁺) |
Chemical Reactivity and Derivatization
The reactivity of 2-(quinolin-3-yl)acetic acid is centered on its two primary functional components: the carboxylic acid group and the quinoline ring. This dual reactivity makes it a valuable building block for creating diverse chemical libraries.
Reactions of the Carboxylic Acid Group
The acetic acid moiety is a versatile handle for derivatization, enabling the synthesis of esters, amides, and other related compounds, which is a cornerstone of medicinal chemistry lead optimization.[10][11]
Caption: Key reactions involving the carboxylic acid group of the title compound.
Experimental Protocol: Synthesis of Methyl 2-(quinolin-3-yl)acetate
This protocol details a standard Fischer esterification, a fundamental acid-catalyzed reaction. The choice of methanol is for simplicity, but other alcohols can be used.
-
Reagents: Dissolve 2-(quinolin-3-yl)acetic acid (1.0 eq) in an excess of methanol, which acts as both solvent and reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 2-5 mol%. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). The organic layers contain the desired ester.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of activities.[1][12] Derivatives of 2-(quinolin-3-yl)acetic acid have been investigated for several therapeutic applications, leveraging the core's ability to interact with biological targets.
-
Antiviral Agents: Certain derivatives have been synthesized and evaluated as allosteric inhibitors of HIV-1 integrase, presenting a novel mechanism for antiretroviral therapy.[13]
-
Antibacterial Agents: The quinoline core is famous for its role in quinolone antibiotics. Novel derivatives continue to be explored as potential broad-spectrum antibacterial agents.[14]
-
Antioxidant and Neuroprotective Potential: The heterocyclic nature of the quinoline ring allows it to participate in redox processes, and its derivatives have been studied for their potential to combat oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 2-(quinolin-3-yl)acetic acid is classified as acutely toxic if swallowed.[3]
-
Hazard Statement: H301: Toxic if swallowed.
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
-
Handling: Should be handled in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This guide provides a foundational understanding of the chemical properties and handling of 2-(quinolin-3-yl)acetic acid. Its versatile reactivity and privileged core structure ensure its continued importance as a building block for innovation in chemistry and pharmacology.
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